Boc-Trp(Boc)-OH Boc-Trp(Boc)-OH
Brand Name: Vulcanchem
CAS No.: 144599-95-1
VCID: VC21539811
InChI: InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C21H28N2O6
Molecular Weight: 404.5 g/mol

Boc-Trp(Boc)-OH

CAS No.: 144599-95-1

Cat. No.: VC21539811

Molecular Formula: C21H28N2O6

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-Trp(Boc)-OH - 144599-95-1

Specification

CAS No. 144599-95-1
Molecular Formula C21H28N2O6
Molecular Weight 404.5 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Standard InChI InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1
Standard InChI Key FATGZMFSCKUQGO-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Identity and Structural Properties

Boc-Trp(Boc)-OH is characterized by its unique double protection of the tryptophan amino acid. The compound has well-defined chemical parameters that distinguish it in analytical contexts.

Basic Chemical Information

The compound is formally identified through several key parameters:

Table 1: Chemical Identity of Boc-Trp(Boc)-OH

ParameterValue
CAS Number144599-95-1
Molecular FormulaC₂₁H₂₈N₂O₆
Molecular Weight404.45700 g/mol
Exact Mass404.19500
IUPAC Name(S)-3-(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

The compound is also known by several synonyms including N-Boc-N'-Boc-L-tryptophan, BOC-TRYPTOPHAN(BOC)-OH, and BOC-L-TRP(BOC)-OH .

Physical Properties

Boc-Trp(Boc)-OH exhibits distinct physical characteristics that influence its handling and application in laboratory settings:

Table 2: Physical Properties of Boc-Trp(Boc)-OH

PropertyValue
Physical StateSolid
Density1.202 g/cm³
Melting Point160-161°C
Boiling PointNot Available
LogP4.33580
Polar Surface Area (PSA)106.86000

The compound has specific solubility characteristics, being soluble in dimethylformamide (1 mmole in 2 ml) but likely having limited water solubility .

Desired ConcentrationVolume Required for Different Amounts
1 mg
1 mM2.4722 mL
5 mM0.4944 mL
10 mM0.2472 mL

When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics. To enhance solubility, heating the sample to 37°C followed by ultrasonic bath treatment may be beneficial .

Applications in Peptide Synthesis

Role in Peptide Chemistry

Boc-Trp(Boc)-OH serves as a critical building block in peptide synthesis, particularly where protection of the reactive indole nitrogen of tryptophan is necessary. The dual Boc protection strategy prevents undesired side reactions during peptide coupling and elongation processes.

The strategic protection of both the alpha-amino group and the indole nitrogen makes this compound particularly valuable in synthesizing tryptophan-containing peptides, which are often challenging due to the reactivity of the indole moiety .

Advantages in Peptide Synthesis

The use of Boc-Trp(Boc)-OH in peptide synthesis offers several distinct advantages:

  • Prevents side reactions at the indole nitrogen during synthesis

  • Provides compatibility with both Boc and Fmoc solid-phase peptide synthesis strategies

  • Overcomes common problems associated with preparing tryptophan-containing peptides

  • Enables selective deprotection strategies in peptide design

Research Applications and Biological Activity

Anti-Bacterial Properties of Related Compounds

While specific research on Boc-Trp(Boc)-OH's biological activity is limited in the provided sources, studies on related compounds provide valuable insights. Boc-protected tryptophan-based dipeptides have demonstrated significant anti-bacterial properties:

  • Boc-Trp-Trp-OMe has shown broad-spectrum anti-bacterial activity against both Gram-positive and Gram-negative bacteria

  • Minimum inhibitory concentration (MIC₉₀) values range from 230 to 400 μg/mL

  • Crystal violet assays have confirmed these compounds' ability to eradicate and disrupt bacterial biofilms

  • Membrane permeabilization assays indicate these compounds can permeabilize both outer and inner bacterial membranes

Self-Assembly Characteristics

A particularly interesting property of Boc-protected tryptophan-based compounds is their ability to self-assemble into nanostructures:

  • SEM analysis has revealed the formation of fibril and spherical nanostructures

  • These self-assembled structures likely contribute to the compounds' membrane permeabilization effects

  • The self-assembly properties offer potential for designing biomaterials with tailored properties and functionalities

Comparative Analysis with Related Compounds

Structural Comparison

Boc-Trp(Boc)-OH belongs to a family of protected amino acid derivatives used in peptide synthesis. A comparison with related compounds provides context for its applications:

Table 4: Comparison with Related Compounds

CompoundMolecular WeightProtection StrategyPrimary Application
Boc-Trp(Boc)-OH404.46 g/molDual Boc protectionPeptide synthesis
Fmoc-Trp(Boc)-OHNot specifiedMixed Fmoc/Boc protectionSPPS, GLP-1 analog synthesis
Cbz-Trp(Boc)-Trp(Boc)-OH724.80 g/molCbz/Boc protection of dipeptideComplex peptide synthesis
Z-D-Trp(Boc)-OHNot specifiedZ/Boc protection of D-tryptophanD-amino acid incorporation

Fmoc-Trp(Boc)-OH is notably used for the synthesis of glucagon-like peptide-1 (GLP-1) analogs for treating type 2 diabetes using Fmoc solid phase peptide synthesis (SPPS) .

Functional Differences

Different protection strategies confer specific advantages depending on the synthetic approach:

  • Boc-Trp(Boc)-OH is suitable for traditional Boc chemistry approaches

  • Fmoc-Trp(Boc)-OH enables orthogonal protection strategies where the Fmoc group can be removed selectively while maintaining Boc protection

  • Z/Cbz-protected variants offer additional orthogonality in complex synthesis schemes

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